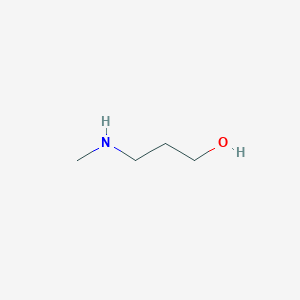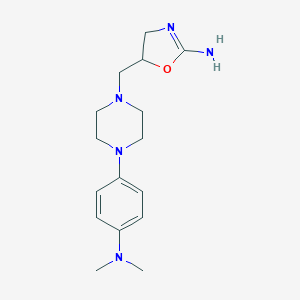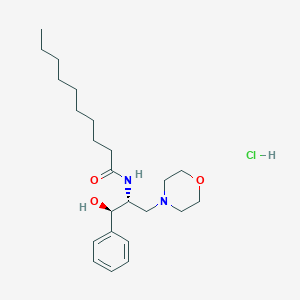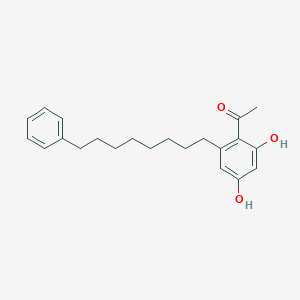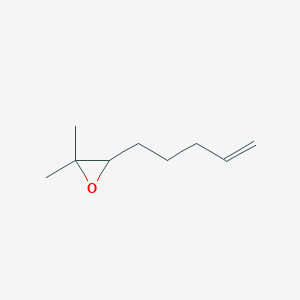
2,2-Dimethyl-3-(4-pentenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-3-(4-pentenyl)oxirane, also known as limonene epoxide, is a cyclic organic compound that is commonly found in citrus fruits such as oranges, lemons, and grapefruits. It is a colorless liquid with a pleasant odor and is widely used in the food, fragrance, and pharmaceutical industries. In
Applications De Recherche Scientifique
Limonene epoxide has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. It has also been studied for its potential use as a natural insecticide.
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in inflammation and cancer cell growth. It may also work by disrupting the cell membrane of bacteria and other microorganisms.
Effets Biochimiques Et Physiologiques
Limonene epoxide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models, and may have potential as a treatment for inflammatory diseases such as arthritis. It has also been shown to have anti-cancer effects, and may be useful in the development of new cancer therapies. In addition, 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide has been shown to have anti-microbial effects, and may be useful in the development of natural insecticides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide in lab experiments is that it is a natural compound that is readily available. It is also relatively easy to synthesize, and is not toxic to humans or animals at low concentrations. However, one limitation of using 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide in lab experiments is that it is not very stable, and can degrade over time. This can make it difficult to use in long-term studies.
Orientations Futures
There are a number of potential future directions for research on 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide. One area of interest is its potential use as a natural insecticide. Another area of interest is its potential use in the development of new anti-inflammatory and anti-cancer therapies. Additionally, more research is needed to fully understand the mechanism of action of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide, and to determine its safety and efficacy in humans.
Méthodes De Synthèse
Limonene epoxide can be synthesized through the epoxidation of 2,2-Dimethyl-3-(4-pentenyl)oxirane, which is a terpene found in citrus fruits. The most common method for synthesizing 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is through the use of hydrogen peroxide and acetic acid. The reaction is carried out at room temperature and atmospheric pressure, and the yield of 2,2-Dimethyl-3-(4-pentenyl)oxirane epoxide is typically around 70%.
Propriétés
Numéro CAS |
157474-64-1 |
|---|---|
Nom du produit |
2,2-Dimethyl-3-(4-pentenyl)oxirane |
Formule moléculaire |
C9H16O |
Poids moléculaire |
140.22 g/mol |
Nom IUPAC |
2,2-dimethyl-3-pent-4-enyloxirane |
InChI |
InChI=1S/C9H16O/c1-4-5-6-7-8-9(2,3)10-8/h4,8H,1,5-7H2,2-3H3 |
Clé InChI |
TVAVXNPYPOKUIW-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCCC=C)C |
SMILES canonique |
CC1(C(O1)CCCC=C)C |
Synonymes |
Oxirane, 2,2-dimethyl-3-(4-penten-1-yl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



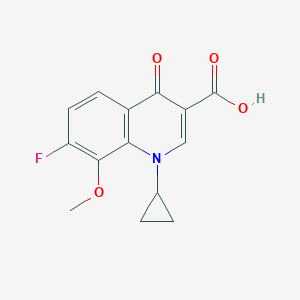
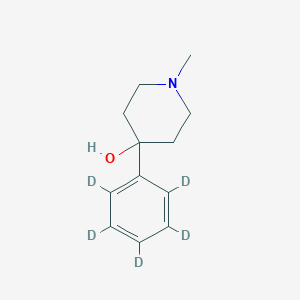
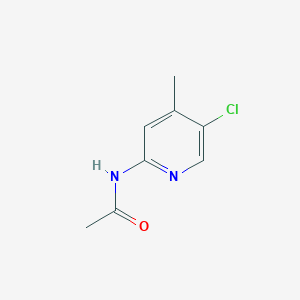
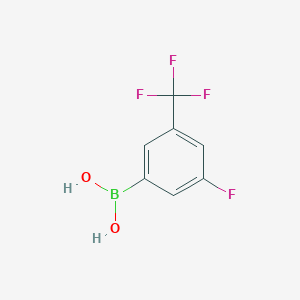
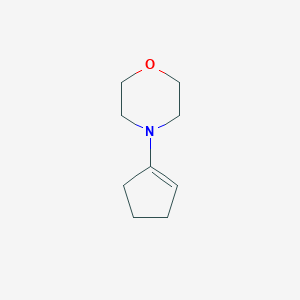
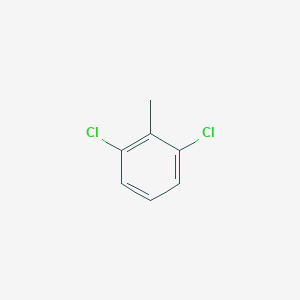
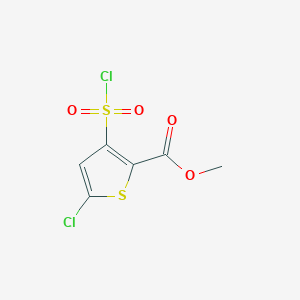
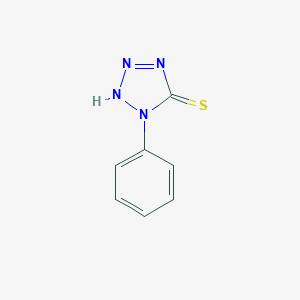
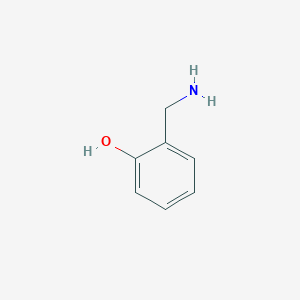
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
